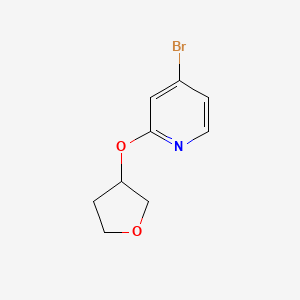
4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine consists of a pyridine ring substituted with a bromine atom and a tetrahydrofuran-3-yl)oxy group. The InChI code for this compound is 1S/C9H10BrNO2/c10-8-5-11-3-1-9 (8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2 .Physical And Chemical Properties Analysis
4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has a molecular weight of 244.08 g/mol. Its molecular formula is C9H10BrNO2. The compound has a polar surface area (PSA) of 31.35000 and a LogP value of 2.01180 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The use of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine in catalytic processes is notable. Nicolai, Sedigh-Zadeh, and Waser (2013) demonstrated its use in Pd(0)-catalyzed alkene oxy- and aminoalkynylation reactions. This reaction is significant for efficiently synthesizing tetrahydrofurans and pyrrolidines, crucial components in many bioactive compounds. The process exhibits high diastereoselectivity and functional group tolerance, with the potential for further transformations due to the triple bond of acetylenes (Nicolai, Sedigh-Zadeh, & Waser, 2013).
Antibacterial Applications
Bogdanowicz et al. (2013) explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives using a substrate related to 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. These derivatives exhibited significant antimicrobial activity against a range of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This research highlights the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Photophysicochemical Properties
Öncül, Öztürk, and Pişkin (2021) synthesized and characterized novel zinc(II) phthalocyanine derivatives with substituents related to 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. These compounds demonstrated properties suitable for photocatalytic applications, emphasizing their potential in this field. The study focused on their spectroscopic, photophysical, and photochemical properties in various solvents (Öncül, Öztürk, & Pişkin, 2021).
Molecular Structure Analysis
Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound structurally related to 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. The study focused on understanding the molecular geometry in the solid state and the intermolecular hydrogen bonding and π-π interactions in the crystal packing. This research contributes to the broader understanding of molecular interactions and structural stability in related compounds (Rodi et al., 2013).
Wirkmechanismus
The mechanism of action of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is not clear as it is primarily used for research purposes. Further studies would be needed to elucidate its potential biological activities.
Safety and Hazards
While specific safety and hazard information for 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is not available, compounds of similar structure can cause serious eye irritation, skin irritation, and may be harmful if inhaled, swallowed, or in contact with skin . Always handle such compounds with appropriate safety measures.
Eigenschaften
IUPAC Name |
4-bromo-2-(oxolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDTCLHTVTXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671716 |
Source


|
| Record name | 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142194-55-5 |
Source


|
| Record name | 4-Bromo-2-[(tetrahydro-3-furanyl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

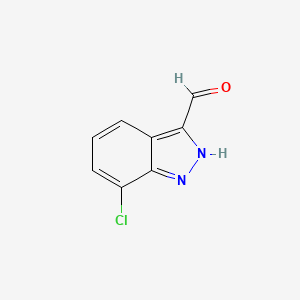
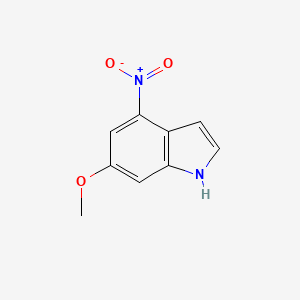
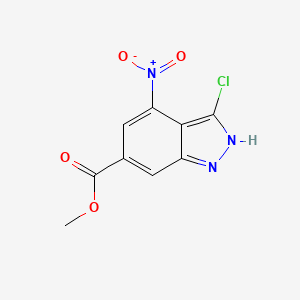
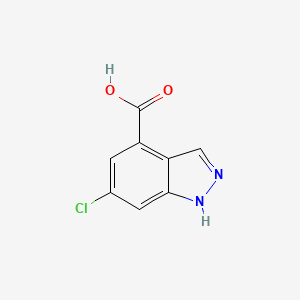

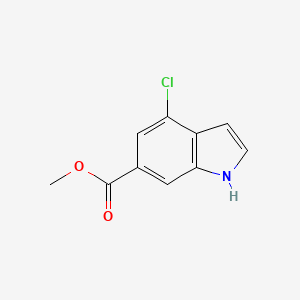
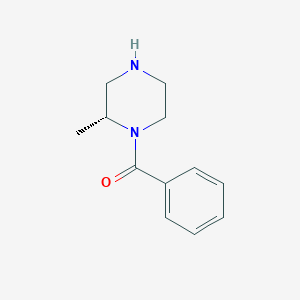
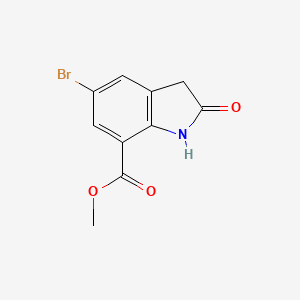
![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)
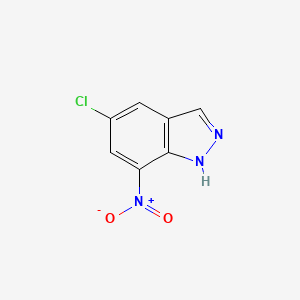
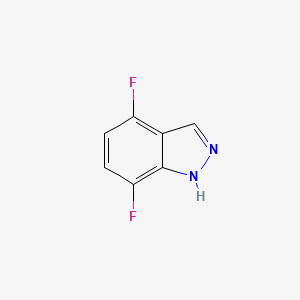
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)